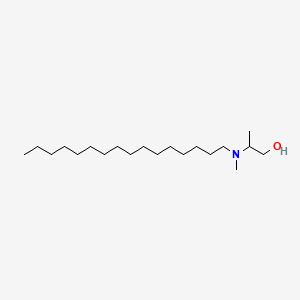
Cyclobutane, 1,1-dimethyl-2-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-2-octylcyclobutane is an organic compound with the molecular formula C14H28 . It belongs to the class of cyclobutanes, which are four-membered ring structures. This compound is characterized by the presence of two methyl groups and an octyl group attached to the cyclobutane ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-octylcyclobutane can be achieved through various organic reactions. One common method involves the alkylation of cyclobutane derivatives with appropriate alkyl halides under basic conditions. For instance, the reaction of 1,1-dimethylcyclobutane with octyl bromide in the presence of a strong base like sodium hydride can yield 1,1-Dimethyl-2-octylcyclobutane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethyl-2-octylcyclobutane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Substituted cyclobutanes
Aplicaciones Científicas De Investigación
1,1-Dimethyl-2-octylcyclobutane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dimethyl-2-octylcyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions used. The molecular targets and pathways involved in its biological activity are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethylcyclobutane: Lacks the octyl group, making it less hydrophobic and potentially less reactive in certain conditions.
2-Octylcyclobutane: Lacks the two methyl groups, which can affect its steric properties and reactivity.
Uniqueness
1,1-Dimethyl-2-octylcyclobutane is unique due to the presence of both methyl and octyl groups, which impart specific steric and electronic properties.
Propiedades
Número CAS |
62338-30-1 |
|---|---|
Fórmula molecular |
C14H28 |
Peso molecular |
196.37 g/mol |
Nombre IUPAC |
(2R)-1,1-dimethyl-2-octylcyclobutane |
InChI |
InChI=1S/C14H28/c1-4-5-6-7-8-9-10-13-11-12-14(13,2)3/h13H,4-12H2,1-3H3/t13-/m1/s1 |
Clave InChI |
WTXKICAJBOMWNF-CYBMUJFWSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1CCC1(C)C |
SMILES canónico |
CCCCCCCCC1CCC1(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



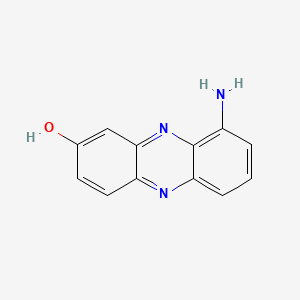

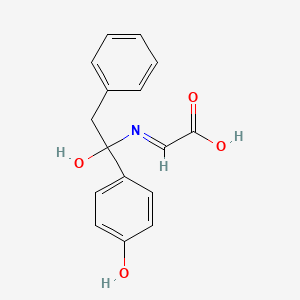
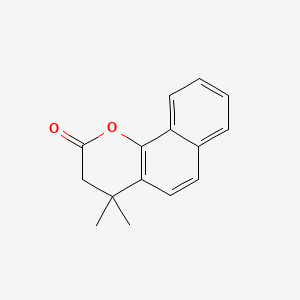
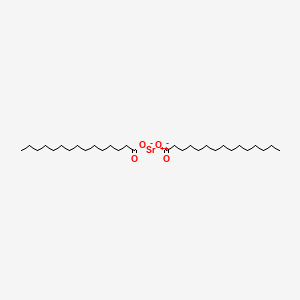
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
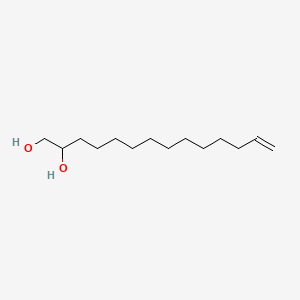

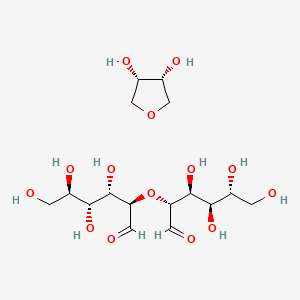
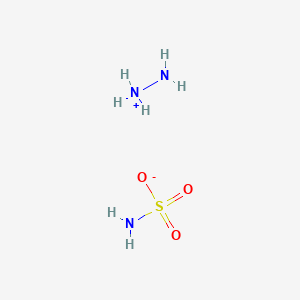
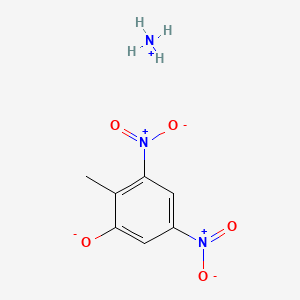
![2-[[4-(Carboxymethoxy)phenyl]thio]benzoic acid](/img/structure/B12660019.png)
